2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde
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Overview
Description
2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with benzylthiol and an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst such as sodium carbonate or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrido[1,2-a]pyrimidine derivatives with diverse functional groups.
Scientific Research Applications
2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Biphenyl-3-aminomethylimidazo[1,2-a]pyrimidine
Uniqueness
2-(Benzylthio)-4-oxo-4H-pyrido(1,2-A)pyrimidine-3-carbaldehyde stands out due to its benzylthio group, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C16H12N2O2S |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C16H12N2O2S/c19-10-13-15(21-11-12-6-2-1-3-7-12)17-14-8-4-5-9-18(14)16(13)20/h1-10H,11H2 |
InChI Key |
SBIBHJMVRJGSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Origin of Product |
United States |
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